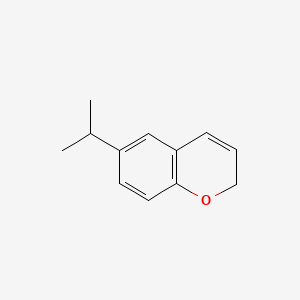

6-Isopropyl-2H-chromene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Isopropyl-2H-chromene is an organic compound belonging to the chromene family, characterized by a benzopyran structure. This compound features an isopropyl group attached to the sixth position of the chromene ring. Chromenes are known for their diverse biological activities and potential therapeutic applications, making them a significant area of research in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2H-chromene typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with isopropyl-substituted alkenes under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 6-Isopropyl-2H-chromene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Chromone derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Halogenated chromenes.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Recent studies have highlighted the potential of 6-isopropyl-2H-chromene derivatives in combating diabetes. For instance, a series of 6-sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase enzymes—key targets in diabetes management. The most active derivatives showed significant inhibition percentages (over 93%) and promising IC50 values, indicating their potential as hypoglycemic agents .

Table 1: Inhibitory Activity of 6-Sulfonamide Chromene Derivatives

| Compound No. | Inhibitory Percentage (%) | IC50 (μM) |

|---|---|---|

| 2 | 96.1 | 1.76 ± 0.01 |

| 9 | 96.6 | 1.08 ± 0.02 |

| Acarbose | 96.5 | 0.43 ± 0.01 |

These findings suggest that modifications at the chromene core can enhance biological activity, making these derivatives valuable candidates for further development in diabetes treatment.

Anticancer Potential

The chromene scaffold has shown promise as a basis for anticancer agents. Studies indicate that various derivatives exhibit cytotoxic effects against different cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The structural diversity of chromenes allows for tailored modifications that can enhance selectivity and efficacy against specific cancer types.

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial properties. Research has demonstrated their effectiveness against a range of pathogens, including bacteria and fungi, suggesting potential applications in treating infections . The mechanism often involves disruption of microbial cell membranes or inhibition of essential biochemical pathways.

Mechanistic Insights and Structure-Activity Relationships

Understanding the relationship between structure and biological activity is crucial for the development of effective therapeutic agents based on this compound.

Molecular Docking Studies

Computational studies using molecular docking techniques have provided insights into how these compounds interact with their biological targets at the molecular level. For example, docking simulations revealed strong binding affinities between synthesized chromene derivatives and target enzymes like α-amylase, indicating favorable interactions that contribute to their inhibitory effects .

Table 2: Binding Energies of Selected Chromene Derivatives

| Compound No. | Binding Energy (kcal/mol) |

|---|---|

| 2 | -8.88 |

| 9 | -9.29 |

These data suggest that specific functional groups at designated positions on the chromene ring significantly influence binding affinity and biological activity.

Future Directions in Research

The ongoing exploration of this compound derivatives holds promise for developing new therapeutic agents across various medical fields:

- Drug Development : Continued synthesis and evaluation of novel derivatives could lead to the discovery of new drugs targeting metabolic disorders, cancer, or infectious diseases.

- Combination Therapies : Investigating the synergistic effects of chromene derivatives with existing medications may enhance therapeutic outcomes in complex diseases like cancer and diabetes.

- Mechanistic Studies : Further research into the mechanisms underlying the biological activities of these compounds will provide deeper insights into their pharmacological profiles.

Mecanismo De Acción

The biological activity of 6-Isopropyl-2H-chromene is primarily due to its ability to interact with various molecular targets. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

2H-chromene: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.

4H-chromene: Differs in the position of the double bond, which can affect its reactivity and biological activity.

Coumarin: Another benzopyran derivative with distinct biological properties, often used as an anticoagulant.

Uniqueness: 6-Isopropyl-2H-chromene stands out due to its unique substitution pattern, which enhances its hydrophobicity and potentially its interaction with biological membranes. This makes it a promising candidate for drug development and other applications .

Actividad Biológica

6-Isopropyl-2H-chromene is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused benzopyran structure, which contributes to its biological properties. The presence of the isopropyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and enzymes. This compound is characterized by the following chemical formula:

- Molecular Formula: C₁₃H₁₂O

- Molecular Weight: 188.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which are essential for scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Modulation: It can modulate enzyme activities, influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

Biological Activities and Applications

This compound has been studied for various biological activities:

- Anticancer Activity:

-

Anti-inflammatory Effects:

- Research indicates that this compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antidiabetic Potential:

-

Antimicrobial Activity:

- The compound has demonstrated antibacterial properties against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

A summary of significant studies on this compound highlights its biological activity:

Propiedades

IUPAC Name |

6-propan-2-yl-2H-chromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSECVKGDUKFWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.